molecular formula C9H17NO2 B1585339 ethyl (3R)-1-methylpiperidine-3-carboxylate CAS No. 205194-12-3

ethyl (3R)-1-methylpiperidine-3-carboxylate

Cat. No. B1585339
M. Wt: 171.24 g/mol
InChI Key: VFJJNMLPRDRTCO-MRVPVSSYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis Processes and Chemical Reactions

  • [4 + 2] Annulation Synthesis : A study describes the use of Ethyl 2-methyl-2,3-butadienoate in a [4 + 2] annulation reaction with N-tosylimines, catalyzed by organic phosphine. This process generates ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing the compound's utility in synthesizing highly functionalized tetrahydropyridines with excellent yields and regioselectivity (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).

  • Aminocarbonylation Reaction : Another research highlights the use of alkoxycarbonylpiperidines, including ethyl (3R)-1-methylpiperidine-3-carboxylate, as N-nucleophiles in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This reaction is crucial for synthesizing carboxamides and ketocarboxamides, demonstrating the compound's versatility in organic synthesis (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).

  • Amide Formation Mechanism : Ethyl (3R)-1-methylpiperidine-3-carboxylate's utility extends to the study of amide formation mechanisms in aqueous media, providing insight into biochemical conjugation processes. This research is essential for understanding the chemical's behavior in biological contexts and its potential applications in bioconjugation and drug development (N. Nakajima, Y. Ikada, 1995).

  • Ethylene Biosynthesis : Further investigation into ethylene biosynthesis in plant tissues reveals the specific interaction and conversion processes involving compounds like ethyl (3R)-1-methylpiperidine-3-carboxylate. This research contributes to our understanding of plant hormonal regulation and offers potential agricultural applications (N. Hoffman, S. Yang, A. Ichihara, S. Sakamura, 1982).

  • Photosensitizer for Cancer Treatment : The compound's derivatives have been studied for their role as dual-function near-infrared (NIR) photosensitizers in fluorescence imaging and photodynamic therapy (PDT) of cancer. This research signifies the potential medical applications of ethyl (3R)-1-methylpiperidine-3-carboxylate and its derivatives in developing more effective cancer treatment methods (Nayan J. Patel, P. Pera, Penny Joshi, M. Dukh, W. Tabaczynski, Kevin E. Siters, Mark W. Kryman, Ravindra R. Cheruku, F. Durrani, J. Missert, R. Watson, Tymish Y. Ohulchanskyy, E. Tracy, H. Baumann, R. Pandey, 2016).

Safety And Hazards

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Future Directions

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For a specific compound like “ethyl (3R)-1-methylpiperidine-3-carboxylate”, you would need to consult the primary scientific literature or databases for up-to-date and detailed information. Please note that handling and experimenting with chemicals should always be done following safety protocols and under the supervision of a trained professional.


properties

IUPAC Name

ethyl (3R)-1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJNMLPRDRTCO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352912
Record name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (3R)-1-methylpiperidine-3-carboxylate

CAS RN

205194-12-3
Record name Ethyl (3R)-1-methyl-3-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205194-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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